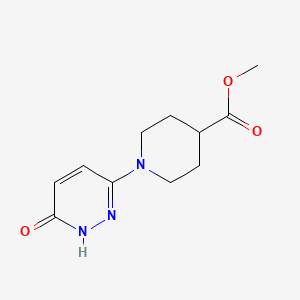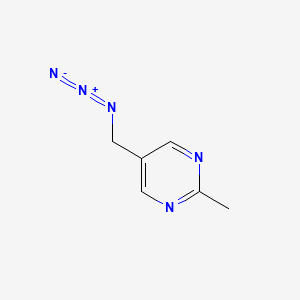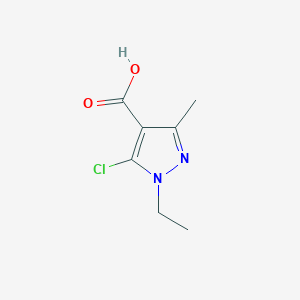
Methyl 1-(6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylate
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound can be determined by its InChI code or SMILES string. For instance, the InChI code for “1-(1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)piperidine-3-carboxylic acid” is1S/C11H15N3O3/c1-13-10(15)5-9(6-12-13)14-4-2-3-8(7-14)11(16)17/h5-6,8H,2-4,7H2,1H3,(H,16,17) . Similarly, the SMILES string for “Methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate” is O=C1N(C)N=C(C(O)=O)C=C1 .
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
Methyl 1-(6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylate, while not directly mentioned, is closely related to various synthesized compounds with significant chemical reactivity and potential biological activity. For instance, the synthesis of related dihydropyridine compounds showcases a methodology for creating substances with cardiovascular, hepatoprotective, antioxidant, and antiradical activities. These syntheses involve reactions such as Michael addition and further modifications to introduce different functional groups, indicating the compound's versatility in chemical transformations (Krauze et al., 2005).
Novel Synthetic Routes and Chemical Structures
The thermolysis of related compounds, like (Z)-methyl 3-(6-azido-3-chloro-1-methyl-4-oxo-1,4-dihydropyridazin-5-yl)-2-methylacrylate, offers new synthetic routes to pyrrolo[2,3-c]pyridazines and pyridazino[3,4-d][1,3]oxazine ring systems. These processes highlight the complex chemistry surrounding dihydropyridazine derivatives and their potential for generating novel chemical entities with unique properties (Maeba & Castle, 1979).
Cardiovascular Activity and Electrochemical Oxidation
Research into dihydropyridine derivatives also extends into their biological activities, particularly their cardiovascular effects. For example, nitriles of 4-aryl-5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid were studied for their cardiovascular activity and electrochemical oxidation properties. These studies demonstrate the therapeutic potential of dihydropyridine derivatives, suggesting a possible interest in related compounds like methyl 1-(6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylate (Krauze et al., 2004).
Direcciones Futuras
The future directions for the study of “Methyl 1-(6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylate” could involve further exploration of its synthesis, chemical reactions, and potential biological activity. It would also be interesting to investigate its physical and chemical properties in more detail .
Propiedades
IUPAC Name |
methyl 1-(6-oxo-1H-pyridazin-3-yl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-17-11(16)8-4-6-14(7-5-8)9-2-3-10(15)13-12-9/h2-3,8H,4-7H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNOJNDPHUDCGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C2=NNC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[(3-Chlorophenyl)methyl]-4-hydroxy-3-(3-phenylprop-2-enyl)pyridin-2-one](/img/structure/B1465250.png)
![2-(6-Methoxy[1,5]naphthyridin-4-yl)-1-ethanol](/img/structure/B1465252.png)
![2-[1-Benzyl-3-(tert-butyl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B1465253.png)



![methyl 2-{4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B1465258.png)

